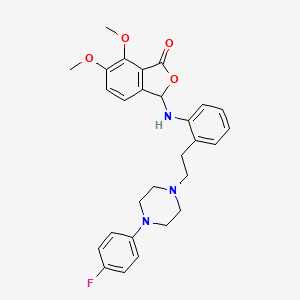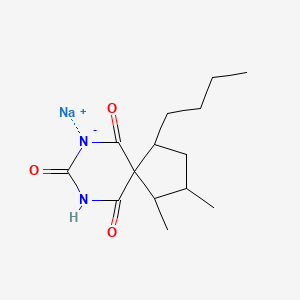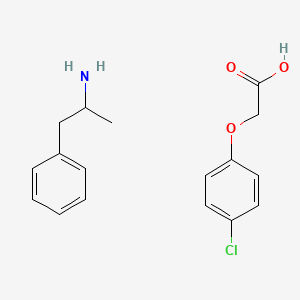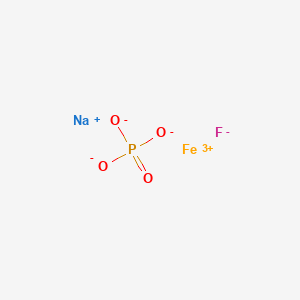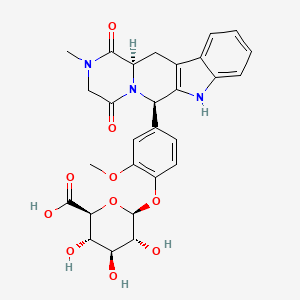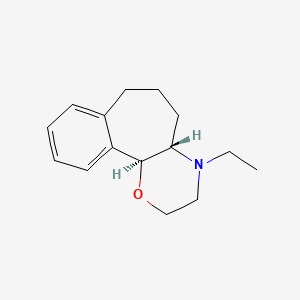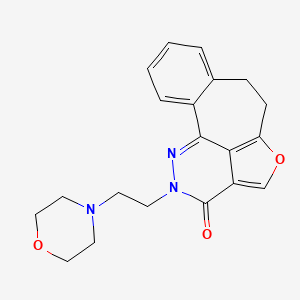
5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the core azulenone structure, followed by the introduction of the morpholinyl ethyl group through nucleophilic substitution or other suitable reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
“5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more saturated derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one: A simpler analog without the morpholinyl ethyl group.
6,7-Dihydro-2-(2-(4-morpholinyl)ethyl)-1H-indole: Another heterocyclic compound with a similar substitution pattern.
Uniqueness
The unique combination of the azulenone core and the morpholinyl ethyl group in “5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-” imparts distinct chemical properties, making it a valuable compound for specific applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
83494-72-8 |
|---|---|
Formule moléculaire |
C20H21N3O3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
15-(2-morpholin-4-ylethyl)-11-oxa-15,16-diazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2,4,6,10(17),12-hexaen-14-one |
InChI |
InChI=1S/C20H21N3O3/c24-20-16-13-26-17-6-5-14-3-1-2-4-15(14)19(18(16)17)21-23(20)8-7-22-9-11-25-12-10-22/h1-4,13H,5-12H2 |
Clé InChI |
UZEFAZPZPKJHAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C3C(=CO2)C(=O)N(N=C3C4=CC=CC=C41)CCN5CCOCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


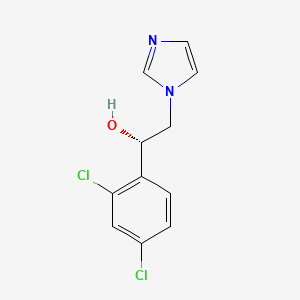
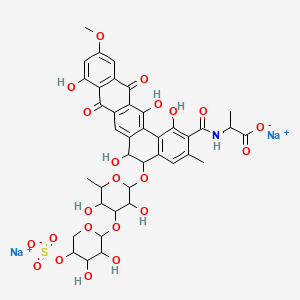



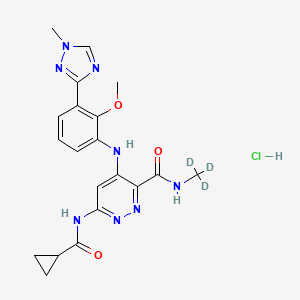
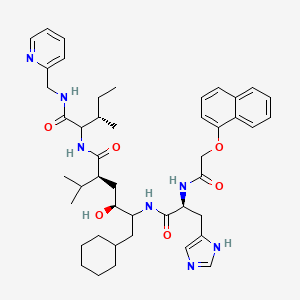
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
